

Unable to Proceed: Information on "Epiaschantin" is Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Epiaschantin	
Cat. No.:	B15595644	Get Quote

Despite a comprehensive search of scientific databases and public literature, no information was found regarding a compound named "**Epiaschantin**" and its role in intracellular calcium signaling pathways.

This suggests that "**Epiaschantin**" may be one of the following:

- A novel or proprietary compound that has not yet been described in publicly accessible scientific literature.
- An internal codename for a compound that is known by a different public name.
- A potential misspelling of a known compound.

Action Required:

To proceed with your request for an in-depth technical guide, please provide an alternative name, chemical structure (e.g., SMILES or IUPAC name), or any publicly available reference (e.g., patent number, publication DOI) for the compound of interest.

Once this information is provided, a thorough analysis of its effects on intracellular calcium signaling can be conducted to generate the requested tables, experimental protocols, and signaling pathway diagrams.

General Overview of Intracellular Calcium Signaling

Foundational & Exploratory





While awaiting clarification on "**Epiaschantin**," this document provides a general overview of the key intracellular calcium signaling pathways that are often modulated by therapeutic compounds. This information is foundational for understanding how a novel compound might influence cellular function.

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell death. The concentration of free Ca²⁺ in the cytoplasm is tightly regulated and is typically maintained at a very low level (around 100 nM) compared to the extracellular environment (around 2 mM) or within intracellular stores like the endoplasmic reticulum (ER).

Cellular signaling events can trigger a rapid and transient increase in cytosolic Ca²⁺ concentration through two primary mechanisms:

- Influx from the extracellular space: This is mediated by various plasma membrane Ca²⁺ channels, including voltage-gated calcium channels (VGCCs), ligand-gated ion channels, and store-operated calcium (SOC) channels.
- Release from intracellular stores: The primary intracellular Ca²⁺ store is the endoplasmic reticulum (ER), which releases Ca²⁺ into the cytoplasm through two main types of channels:
 - Inositol 1,4,5-trisphosphate receptors (IP₃Rs)
 - Ryanodine receptors (RyRs)

A common and well-studied pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface. This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃Rs on the ER membrane, triggering the release of Ca²⁺ into the cytosol.

This initial Ca²⁺ release can then be amplified by a process called calcium-induced calcium release (CICR) through RyRs and can also lead to the opening of SOC channels in the plasma membrane, resulting in a sustained Ca²⁺ influx. The elevated cytosolic Ca²⁺ can then bind to and modulate the activity of a multitude of effector proteins, including calmodulin, troponin C, protein kinases, and phosphatases, to elicit a specific cellular response.



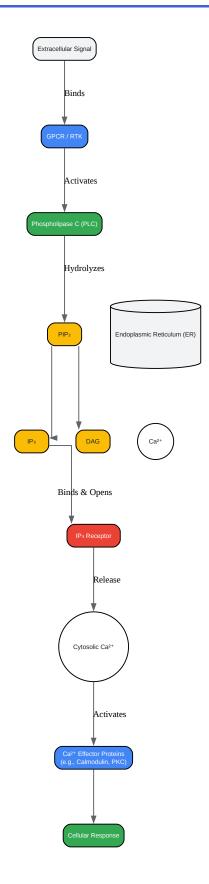




The termination of the Ca²⁺ signal is achieved by the action of Ca²⁺ pumps, such as the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps, which actively transport Ca²⁺ back into the ER, and the Plasma Membrane Ca²⁺-ATPase (PMCA) pumps, which extrude Ca²⁺ from the cell.

Below is a generalized diagram of this core signaling pathway.





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Caption: Generalized GPCR/RTK-PLC-IP3 signaling pathway for intracellular calcium release.







We look forward to receiving more information about "**Epiaschantin**" to provide you with the specific and detailed technical guide you require.

 To cite this document: BenchChem. [Unable to Proceed: Information on "Epiaschantin" is Not Publicly Available]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595644#epiaschantin-s-role-in-intracellular-calcium-signaling-pathways]

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